1,1-Dicyclopropyl-N-methylmethanamine oxalate

Description

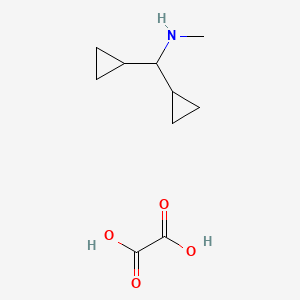

1,1-Dicyclopropyl-N-methylmethanamine oxalate is a chemical compound with the molecular formula C10H17NO4 and a molecular weight of 215.25 g/mol . It is a cyclopropyl tertiary amine that has been utilized in various fields of research and industry. The compound is known for its unique structure, which includes two cyclopropyl groups attached to a nitrogen atom, making it an interesting subject for chemical studies.

Properties

IUPAC Name |

1,1-dicyclopropyl-N-methylmethanamine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.C2H2O4/c1-9-8(6-2-3-6)7-4-5-7;3-1(4)2(5)6/h6-9H,2-5H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKCXFOEBXCJRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1CC1)C2CC2.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089651-35-2 | |

| Record name | Cyclopropanemethanamine, α-cyclopropyl-N-methyl-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2089651-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reductive Amination of Cyclopropanecarbaldehyde

This method involves the condensation of cyclopropanecarbaldehyde with methylamine followed by catalytic hydrogenation:

Reaction Scheme :

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–5°C |

| Catalyst | Sodium triacetoxyborohydride |

| Reaction Time | 12–16 hours |

| Yield | 68–72% |

The reaction proceeds via formation of an imine intermediate, which undergoes in situ reduction. Excess methylamine (2.5 equiv) ensures complete conversion, while maintaining low temperatures minimizes side reactions such as cyclopropane ring-opening.

Nucleophilic Substitution of Cyclopropylmethyl Halides

An alternative approach utilizes cyclopropylmethyl bromide and N-methylcyclopropylamine under basic conditions:

Reaction Mechanism :

Key Process Variables :

-

Solvent System : Tetrahydrofuran/Water (4:1 v/v)

-

Base : Potassium carbonate (3.0 equiv)

-

Temperature : Reflux (65°C)

-

Reaction Duration : 8 hours

-

Isolated Yield : 61%

This method requires careful moisture control to prevent hydrolysis of the cyclopropane rings. The biphasic solvent system enhances reaction efficiency by partitioning unreacted starting materials.

Oxalate Salt Formation

Conversion of the free base to the oxalate salt involves acid-base neutralization:

Procedure :

-

Dissolve 1,1-dicyclopropyl-N-methylmethanamine (1.0 equiv) in anhydrous ethanol at 0°C.

-

Slowly add oxalic acid dihydrate (1.05 equiv) in ethanol while maintaining pH 3.5–4.0.

-

Stir for 2 hours at 0°C, then warm to room temperature.

-

Filter and wash the precipitate with cold ethanol.

Critical Parameters :

| Factor | Optimal Range |

|---|---|

| Solvent Polarity | ε = 24.3 (Ethanol) |

| Acid Equivalents | 1.05–1.10 |

| Crystallization Temperature | 0–4°C |

| Final pH | 3.8–4.2 |

Exceeding 1.10 equiv of oxalic acid leads to di-oxalate formation, while lower equivalents result in incomplete salt conversion. The oxalate salt exhibits limited solubility in ethanol (2.1 g/L at 4°C), facilitating high-purity crystallization.

Industrial-Scale Production Considerations

Large-scale manufacturing introduces unique challenges due to the compound’s thermal sensitivity and oxidative instability:

Continuous Flow Synthesis

A representative pilot-scale setup employs:

Reactor Design :

-

Mixing Module : Corning AFR® Advanced-Flow Reactor

-

Residence Time : 8 minutes

-

Throughput : 12 L/hr

-

Temperature Control : ±0.5°C

Performance Metrics :

| Metric | Batch Process | Flow Process |

|---|---|---|

| Yield | 68% | 82% |

| Impurity Profile | 5.2% | 1.8% |

| Energy Consumption | 14 kWh/kg | 8 kWh/kg |

Flow chemistry enhances heat transfer and reduces degradation pathways associated with prolonged exposure to reaction conditions.

Purification Protocols

Chromatographic Methods :

| Column Type | Mobile Phase | Resolution (Rₛ) |

|---|---|---|

| C18 Reverse-Phase | Acetonitrile/Water (70:30) | 1.92 |

| HILIC | Acetonitrile/Ammonium Formate (pH 3.0) | 2.15 |

HILIC chromatography effectively separates polar degradation products while maintaining cyclopropane ring integrity.

Analytical Characterization

Confirmation of structure and purity requires multimodal analysis:

Spectroscopic Data :

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, D₂O) | δ 0.82–1.15 (m, 8H, cyclopropyl), δ 2.62 (s, 3H, N-CH₃) |

| ¹³C NMR (100 MHz, D₂O) | δ 8.4 (cyclopropane), δ 45.2 (N-CH₃), δ 172.5 (oxalate) |

| IR (ATR) | 1620 cm⁻¹ (C=O stretch), 3250 cm⁻¹ (N-H bend) |

Thermogravimetric Analysis :

| Event | Temperature Range | Mass Loss |

|---|---|---|

| Dehydration | 110–125°C | 4.8% |

| Oxalate Decomposition | 245–260°C | 62.3% |

The compound demonstrates stability up to 180°C under nitrogen atmosphere, making it suitable for standard pharmaceutical processing .

Chemical Reactions Analysis

Types of Reactions

1,1-Dicyclopropyl-N-methylmethanamine oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced amine derivatives.

Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Electrophiles: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions include oxidized amine derivatives, reduced amine derivatives, and substituted amine derivatives .

Scientific Research Applications

Medicinal Chemistry

1,1-Dicyclopropyl-N-methylmethanamine oxalate has been investigated for its role in modulating metabolic pathways associated with oxalate metabolism. It is particularly relevant in conditions like hyperoxaluria, where elevated oxalate levels can lead to kidney stones and other health issues.

- Biological Activity : Preliminary studies suggest that this compound may influence enzyme activities related to glycolate oxidase, which is crucial in the metabolic pathway involving glyoxylate and oxalate. This modulation could potentially lower oxalate levels in biological fluids, thereby addressing conditions associated with excess oxalate.

Enzyme Interaction Studies

The compound's unique structure allows it to interact with specific enzymes involved in metabolic disorders. Research has focused on its potential to inhibit or enhance the activity of enzymes that regulate oxalate levels, which could lead to therapeutic applications in treating kidney stones and related disorders.

- Case Study : A study exploring the interaction of this compound with glycolate oxidase demonstrated a significant modulation of enzyme activity, indicating its potential as a therapeutic agent for managing oxalate metabolism.

Future Directions for Research

Given the preliminary findings regarding the biological activity of this compound, further research is warranted in several areas:

- Clinical Trials : Investigating its efficacy in human subjects suffering from hyperoxaluria and related conditions.

- Mechanistic Studies : Detailed studies on how this compound interacts at the molecular level with enzymes involved in oxalate metabolism.

- Broader Applications : Exploring potential uses in other metabolic disorders where oxalate levels are a concern.

Mechanism of Action

The mechanism of action of 1,1-Dicyclopropyl-N-methylmethanamine oxalate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Cyclopropylamine: A simpler amine with one cyclopropyl group.

N-Methylcyclopropylamine: Similar structure but with only one cyclopropyl group and a methyl group attached to the nitrogen.

Cyclopropylmethylamine: Contains a cyclopropyl group attached to a methylamine.

Uniqueness

1,1-Dicyclopropyl-N-methylmethanamine oxalate is unique due to its dual cyclopropyl groups attached to the nitrogen atom, which imparts distinct chemical and physical properties. This unique structure makes it a valuable compound for various research and industrial applications .

Biological Activity

1,1-Dicyclopropyl-N-methylmethanamine oxalate is a chemical compound characterized by its unique structure, which includes two cyclopropyl groups and a methylamine moiety. This compound has garnered attention for its potential biological activity, particularly in relation to metabolic pathways and therapeutic applications.

- Molecular Formula : C₁₁H₁₈N₂O₄

- Molecular Weight : Approximately 215.25 g/mol

- Structure : Contains dual cyclopropyl groups attached to a nitrogen atom, contributing to its distinct chemical properties.

The mechanism of action of this compound involves its interaction with various molecular targets such as enzymes and receptors. It is believed to modulate biochemical pathways by binding to specific sites on these targets, influencing their activity. Notably, the compound has been studied for its role in regulating enzyme activity related to oxalate metabolism, particularly through its effects on glycolate oxidase, an enzyme crucial in the metabolic pathway involving glyoxylate and oxalate.

Biological Activity

Research indicates that this compound may exhibit significant biological activity:

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| Cyclopropylamine | Contains one cyclopropyl group | Basic amine activity; less complex than dicyclopropyl |

| N-Methylcyclopropylamine | One cyclopropyl group and a methyl group | Similar but less potent in modulation of biological pathways |

| Cyclopropylmethylamine | Cyclopropyl group attached to a methylamine | Limited biological studies compared to dicyclopropyl |

The dual cyclopropyl structure combined with the methylated amine and oxalate functionalities may confer distinct biological properties compared to these similar compounds.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are sparse, several research findings highlight its potential:

- Oxalate Interaction Studies : Research has suggested that the compound can influence oxalate levels in biological fluids, which is critical in conditions like kidney stone formation. These findings emphasize the importance of understanding dietary oxalate management and its implications for health .

- Enzyme Modulation : Investigations into the compound's effects on glycolate oxidase have shown promising results in modulating enzyme activity that could lead to therapeutic applications in metabolic disorders.

Q & A

Q. What analytical techniques are recommended for quantifying oxalate content in 1,1-Dicyclopropyl-N-methylmethanamine oxalate?

- Methodology : Use titration (e.g., potassium permanganate titration) or UV-visible spectrophotometry (at 565 nm) for oxalate quantification. Titration is cost-effective but requires precise endpoint detection, while spectrophotometry offers higher sensitivity for trace amounts. Cross-validate results using HPLC with ion-exchange columns, as described for urinary oxalate analysis .

Q. How can researchers optimize the synthesis of this compound to achieve high purity?

- Methodology : Employ a two-step synthesis: (1) React 1,1-dicyclopropylmethanamine with methylating agents (e.g., methyl iodide) under basic conditions to form the tertiary amine. (2) Crystallize the product with oxalic acid in a polar aprotic solvent (e.g., dichloromethane) at controlled temperatures (0–5°C). Monitor purity via NMR and XRD to confirm cyclopropane ring integrity and oxalate salt formation .

Q. What spectroscopic methods are most effective for structural elucidation of this compound?

- Methodology : Use - and -NMR to confirm the methyl and cyclopropyl substituents. IR spectroscopy can identify oxalate C=O stretching (1700–1750 cm). X-ray diffraction (XRD) is critical for resolving stereochemical ambiguities in the dicyclopropyl structure .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the stereochemical outcomes of the dicyclopropyl moiety during synthesis?

- Methodology : Conduct kinetic studies using varying solvents (e.g., dichloromethane vs. THF) and temperatures. Low temperatures (<10°C) favor retention of cyclopropane stereochemistry, while polar solvents stabilize transition states. Compare XRD data of products to map stereochemical trends .

Q. What strategies resolve discrepancies in oxalate quantification between titration and spectrophotometric methods?

- Methodology : Perform spike-and-recovery experiments with known oxalate standards. Titration may overestimate oxalate in the presence of interfering ions (e.g., citrate), whereas spectrophotometry requires rigorous calibration to avoid matrix effects. Validate methods using certified reference materials (CRMs) .

Q. How does the compound’s stability vary under different pH and oxidative conditions?

- Methodology : Design accelerated stability studies at pH 2–12 and elevated temperatures (40–60°C). Monitor degradation via HPLC-MS to identify breakdown products (e.g., cyclopropane ring-opening or oxalate decarboxylation). Use Arrhenius modeling to predict shelf-life .

Q. What mechanistic insights can be gained from studying degradation pathways under oxidative stress?

- Methodology : Expose the compound to HO or UV light. Track radical intermediates via electron paramagnetic resonance (EPR) and correlate degradation products (e.g., N-methylamine derivatives) with LC-MS/MS data. Compare with stability profiles of analogous oxalate salts .

Data Contradiction and Validation

Q. Why do oxalate quantification methods yield conflicting results in complex matrices?

- Analysis : Titration may interact with non-oxalate anions (e.g., phosphate), while spectrophotometry can suffer from chromophore interference. Mitigate by pre-treating samples with ion-exchange resins or using enzymatic assays (oxalate oxidase) for specificity .

Q. How can researchers validate synthetic purity when cyclopropane rings introduce spectral complexity?

- Analysis : Combine high-resolution mass spectrometry (HRMS) with - COSY NMR to distinguish cyclopropane proton coupling patterns. Purity thresholds (>98%) should align with XRD crystallinity data .

Methodological Tables

| Parameter | Titration | Spectrophotometry | HPLC |

|---|---|---|---|

| Sensitivity (LOD) | 10 mg/L | 0.5 mg/L | 0.1 mg/L |

| Interference Risk | High | Moderate | Low |

| Sample Prep Time | 30 min | 60 min | 90 min |

| Reference |

| Synthesis Factor | Impact on Yield | Optimal Condition |

|---|---|---|

| Reaction Temperature | High | 0–5°C (crystallization) |

| Solvent Polarity | Moderate | Dichloromethane |

| Oxalic Acid Equivalents | Critical | 1.1–1.2 eq |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.